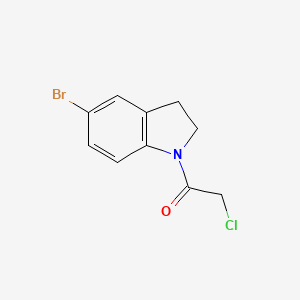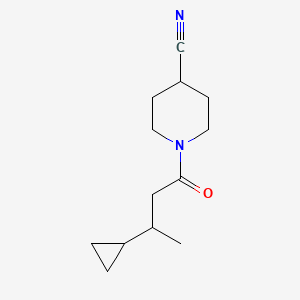
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. This compound is known to have potent effects on the cannabinoid receptors in the brain and is being studied for its potential therapeutic benefits.
Mechanism of Action
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide acts on the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. These receptors are involved in the regulation of various physiological processes, including pain sensation, appetite, and mood. The activation of these receptors by 5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide leads to a range of effects, including altered perception, relaxation, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide are not yet fully understood. However, studies have shown that this compound has potent effects on the cannabinoid receptors in the brain, leading to alterations in perception, mood, and behavior. It is also known to have analgesic and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the effects of cannabinoids on the brain and for developing potential therapeutic applications. However, the use of this compound is limited by its potential toxicity and the lack of understanding of its long-term effects.
Future Directions
There are several potential future directions for the study of 5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One area of interest is in the development of novel therapeutic applications for this compound in the treatment of various neurological disorders. Another potential direction is in the study of the long-term effects of this compound on the brain and the body. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 5-fluoroindole-2-carboxylic acid with pyridine-3-ylmethylamine in the presence of a coupling reagent. The resulting product is then purified using chromatography techniques to obtain the final compound.
Scientific Research Applications
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is being studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of neuroscience, where this compound is being used to study the effects of cannabinoids on the brain. It is also being studied for its potential therapeutic applications in the treatment of various neurological disorders.
properties
IUPAC Name |
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-3-4-13-11(6-12)7-14(19-13)15(20)18-9-10-2-1-5-17-8-10/h1-8,19H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWUWOOGJLDLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7536138.png)
![6-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1H-pyridazine-3-carboxamide](/img/structure/B7536146.png)

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7536176.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)
